

Hexachloroethane: A Comprehensive Toxicological Profile for Laboratory Safety

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Hexachloroethane**

Cat. No.: **B051795**

[Get Quote](#)

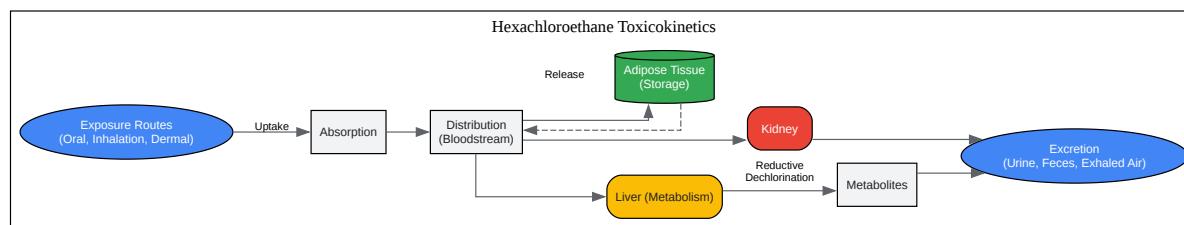
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Hexachloroethane (HCE) is a chlorinated hydrocarbon with the chemical formula C_2Cl_6 . It exists as a colorless, crystalline solid with a camphor-like odor at room temperature. Historically, it has seen use in military smoke-producing devices, as a degassing agent in aluminum production, and in some industrial applications as a polymer additive and vulcanizing agent. Due to its potential health hazards, a thorough understanding of its toxicological profile is paramount for ensuring safety in a laboratory setting. This guide provides a comprehensive overview of the toxicology of **hexachloroethane**, with a focus on quantitative data, experimental methodologies, and the underlying mechanisms of its toxicity.

Physical and Chemical Properties

A summary of the key physical and chemical properties of **hexachloroethane** is presented below. This information is critical for understanding its behavior and potential for exposure in a laboratory environment.


Property	Value	Reference
Molecular Formula	C_2Cl_6	
Molecular Weight	236.74 g/mol	
Appearance	Colorless rhombic crystals or crystalline powder	
Odor	Camphorous	
Odor Threshold	0.15 ppm	
Melting Point	186 - 187 °C (sublimes)	
Boiling Point	186 °C (sublimes)	
Vapor Pressure	53.2 Pa at 20°C	
Solubility in Water	Insoluble	
Solubility in Organic Solvents	Very soluble in ethanol and diethyl ether; soluble in benzene	
Octanol/Water Partition Coefficient (log P)	3.4 - 4.14	

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion

While comprehensive quantitative data in humans is limited, animal studies indicate that **hexachloroethane** can be absorbed following oral, inhalation, and dermal exposure.

- Absorption: Following oral administration in animals, **hexachloroethane** is absorbed and distributed to various tissues. Inhalation exposure also leads to systemic absorption, as evidenced by toxic effects in animals.
- Distribution: After absorption, **hexachloroethane** primarily distributes to adipose tissue. It has also been found to concentrate in the kidney and fat.

- Metabolism: The primary site of **hexachloroethane** metabolism is the liver. The main metabolic pathway is reductive dechlorination, mediated by cytochrome P-450 enzymes, to form tetrachloroethene and pentachloroethane. These reactive intermediates may contribute to the observed liver toxicity.
- Excretion: In rats, clearance of **hexachloroethane** from fat, liver, kidney, and blood follows first-order kinetics with a half-life of approximately 2.5 days.

[Click to download full resolution via product page](#)

Caption: Overview of **Hexachloroethane** Toxicokinetics.

Toxicological Profile

Acute Toxicity

Hexachloroethane exhibits low to moderate acute toxicity. The primary effects of acute exposure include central nervous system depression and irritation of the skin, eyes, and respiratory tract.

Species	Route of Exposure	Parameter	Value	Reference
Rat	Oral	LD ₅₀	4,460 mg/kg	
Guinea Pig	Oral	LD ₅₀	4,970 mg/kg	
Rabbit	Dermal	LD ₅₀	32,000 mg/kg	
Rat	Inhalation (8-hour)	LC ₅₀	> 260 ppm (no deaths)	
Rat	Inhalation (8-hour)	LC ₅₀	5,900 ppm (2 of 6 deaths)	

Subchronic and Chronic Toxicity

Repeated exposure to **hexachloroethane** can lead to more severe health effects, with the liver and kidneys being the primary target organs. Neurological effects have also been documented in animal studies.

Species	Route of Exposure	Duration	NOAEL	LOAEL	Effects Observed at LOAEL	Reference
Rat	Oral (diet)	16 weeks	1 mg/kg/day	15 mg/kg/day	Hepatocyte enlargement	
Rat (male)	Oral (gavage)	2 years	-	10 mg/kg/day	Renal tubular atrophy and degeneration	
Rat	Inhalation	6 weeks	48 ppm	260 ppm	Tremors, decreased oxygen consumption	
Guinea Pig	Inhalation	6 weeks	48 ppm	260 ppm	Decreased body weight gain	

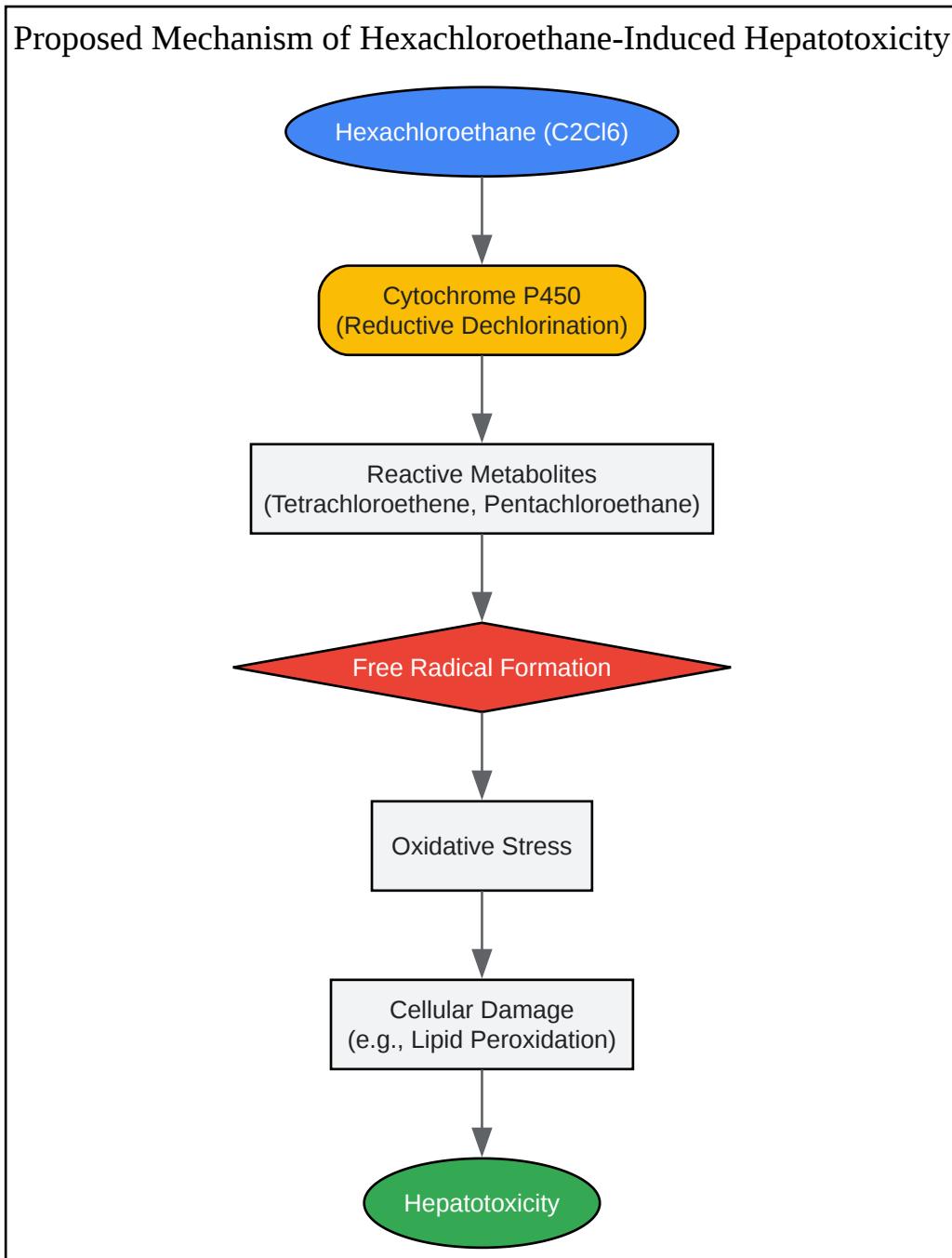
Carcinogenicity

The carcinogenic potential of **hexachloroethane** has been evaluated by several agencies. The Department of Health and Human Services (DHHS) has determined that **hexachloroethane** may reasonably be anticipated to be a human carcinogen. The International Agency for Research on Cancer (IARC) has classified it as "possibly carcinogenic to humans" (Group 2B), based on sufficient evidence in experimental animals. The U.S. Environmental Protection Agency (EPA) has classified **hexachloroethane** as a Group C, possible human carcinogen.

Oral exposure studies in animals have shown that **hexachloroethane** can cause liver cancer (hepatocellular carcinoma) in mice of both sexes and kidney tumors (renal-tubular adenoma and carcinoma) in male rats.

Genotoxicity

The available data suggest that **hexachloroethane** has low genotoxic potential. In vivo and in vitro studies have been largely negative for mutagenicity.


Test System	End Point	Result with Metabolic Activation	Result without Metabolic Activation	Reference
Salmonella typhimurium	Reverse mutation	Negative	Negative	

Reproductive and Developmental Toxicity

There is no information on the reproductive or developmental effects of **hexachloroethane** in humans. In animal studies, maternal toxicity was observed at high concentrations, but there was no evidence of fetotoxicity or teratogenicity.

Mechanism of Toxicity

The precise mechanisms underlying **hexachloroethane** toxicity are not fully elucidated. However, evidence suggests that the formation of reactive metabolites plays a significant role, particularly in liver toxicity. The reductive dechlorination of **hexachloroethane** can lead to the formation of free radicals, which may induce oxidative stress and cellular damage.

[Click to download full resolution via product page](#)

Caption: Proposed Pathway of **Hexachloroethane** Hepatotoxicity.

Experimental Protocols

Detailed experimental protocols are crucial for the interpretation and replication of toxicological studies. Below are summaries of key experimental designs used in the assessment of **hexachloroethane** toxicity.

National Toxicology Program (NTP) Carcinogenesis Bioassay in Rats (Gavage)

- Test Substance: **Hexachloroethane** (approximately 99% pure) in corn oil.
- Animal Model: F344/N rats.
- Dosing Regimen:
 - 16-Day Studies: Gavage administration with doses ranging from 187 to 3,000 mg/kg.
 - 13-Week Studies: Gavage administration with doses ranging from 47 to 750 mg/kg.
 - 2-Year Studies: Gavage administration with doses of 0, 10, or 20 mg/kg/day for males and 0, 80, or 160 mg/kg/day for females, five days per week for 104 weeks.
- To cite this document: BenchChem. [Hexachloroethane: A Comprehensive Toxicological Profile for Laboratory Safety]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b051795#toxicological-profile-of-hexachloroethane-for-lab-safety\]](https://www.benchchem.com/product/b051795#toxicological-profile-of-hexachloroethane-for-lab-safety)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com